molecular formula C12H17N B262474 4-Methyl-1-phenylpiperidine

4-Methyl-1-phenylpiperidine

Cat. No. B262474
M. Wt: 175.27 g/mol
InChI Key: VJPATYRREZJCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-phenylpiperidine (4-MePPP) is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylpiperidine involves its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopamine signaling and neurotransmission. Additionally, 4-Methyl-1-phenylpiperidine has been shown to have affinity for sigma receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Methyl-1-phenylpiperidine are primarily related to its ability to modulate dopamine signaling in the brain. This can result in a range of effects, including increased locomotor activity, enhanced reward processing, and altered mood and behavior. Additionally, 4-Methyl-1-phenylpiperidine has been shown to have analgesic effects, which may be related to its activity at sigma receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-1-phenylpiperidine in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This makes it useful for studying the role of dopamine in the brain and for developing new treatments for dopamine-related disorders. However, one limitation is that its effects on other neurotransmitter systems are not well understood, which may limit its usefulness in certain research contexts.

Future Directions

There are several future directions for research involving 4-Methyl-1-phenylpiperidine. One area of interest is the development of new treatments for dopamine-related disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to understand the effects of 4-Methyl-1-phenylpiperidine on other neurotransmitter systems and to explore its potential as a sigma receptor agonist. Finally, there is a need for more studies on the safety and toxicity of 4-Methyl-1-phenylpiperidine, particularly in the context of long-term use and high doses.
Conclusion:
In conclusion, 4-Methyl-1-phenylpiperidine is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. It acts as a potent dopamine reuptake inhibitor and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving 4-Methyl-1-phenylpiperidine, particularly in the development of new treatments for dopamine-related disorders.

Synthesis Methods

4-Methyl-1-phenylpiperidine can be synthesized through various methods, including the reduction of 4-methyl-2-nitropropene with hydrogen gas in the presence of a palladium catalyst. Another method involves the reduction of 4-methyl-2-nitropropene with sodium borohydride in the presence of acetic acid. Both methods are efficient and yield high purity 4-Methyl-1-phenylpiperidine.

Scientific Research Applications

4-Methyl-1-phenylpiperidine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in the brain. Additionally, 4-Methyl-1-phenylpiperidine has been used as a model compound for studying the structure-activity relationship of piperidine derivatives.

properties

Product Name

4-Methyl-1-phenylpiperidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-methyl-1-phenylpiperidine

InChI

InChI=1S/C12H17N/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

VJPATYRREZJCLJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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